molecular formula C8H7BrN2 B3346945 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1257294-44-2

4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B3346945
Key on ui cas rn: 1257294-44-2
M. Wt: 211.06 g/mol
InChI Key: YATLEQZDSCLWMR-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A mixture of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (J. Het. Chem., 1996, 303) (161 mg, 1.09 mmol) and phosphorus oxybromide (1.87 g, excess) was heated in a sealed tube at 120° C. for 50 minutes. The reaction mixture was poured onto water (10 mL), basified with aqueous NaHCO3 to pH 8 and the organic product extracted into DCM. The organic layer was dried (phase separator), evaporated and the residue purified by column chromatography (Si—PCC, cyclohexane:ethyl acetate, gradient 100:0 to 70:30) to give 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (20 mg, 12%) as a white solid. LCMS RT=2.00 min, [M+H]+ 211
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6](O)[C:5]2[CH:9]=[CH:10][NH:11][C:4]=2[CH:3]=1.P(Br)(Br)([Br:14])=O.C([O-])(O)=O.[Na+]>>[Br:14][C:6]1[C:5]2[CH:9]=[CH:10][NH:11][C:4]=2[CH:3]=[C:2]([CH3:1])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
CC1=CC2=C(C(=N1)O)C=CN2
Name
Quantity
1.87 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic product extracted into DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried (phase separator)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (Si—PCC, cyclohexane:ethyl acetate, gradient 100:0 to 70:30)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC2=C1C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 8.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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